molecular formula C18H15NO5 B12903384 2-(3,4-Dimethoxyphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid CAS No. 90034-50-7

2-(3,4-Dimethoxyphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid

Cat. No.: B12903384
CAS No.: 90034-50-7
M. Wt: 325.3 g/mol
InChI Key: LNAFGKLRJMTJTG-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid typically involves multi-step organic reactions. One common method starts with the reaction of 3,4-dimethoxybenzaldehyde with an appropriate amine to form an intermediate Schiff base. This intermediate then undergoes cyclization and oxidation to yield the desired quinoline derivative. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to enhance efficiency and reduce costs. This may involve the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques. The goal is to achieve a scalable and environmentally friendly production method .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dimethoxyphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid stands out due to its unique quinoline structure, which imparts specific chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Biological Activity

2-(3,4-Dimethoxyphenyl)-4-oxo-1,4-dihydroquinoline-6-carboxylic acid is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of oncology and neuropharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C18H15N1O5C_{18}H_{15}N_{1}O_{5}, with a molar mass of approximately 325.32 g/mol. The compound features a quinoline core substituted with a dimethoxyphenyl group and a carboxylic acid functional group, which may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated through various in vitro and in vivo studies. Key areas of research include:

1. Anticancer Activity

  • Recent studies have demonstrated that derivatives of 4-oxoquinolines exhibit significant anticancer properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

2. Inhibition of Monoamine Oxidase (MAO)

  • Quinoline derivatives have been explored for their ability to inhibit monoamine oxidase enzymes, which are implicated in neurodegenerative disorders and mood regulation. Specifically, some studies suggest that certain structural modifications can enhance MAO-B selectivity, potentially offering therapeutic benefits for conditions like Parkinson's disease .

3. Antioxidant Properties

  • The antioxidant capacity of quinoline derivatives has also been evaluated. Compounds related to this compound exhibit significant radical scavenging activities, which may contribute to their protective effects against oxidative stress-related damage .

Table 1: Summary of Biological Activities

Activity Cell Line/Model Effect Reference
AnticancerMCF-7Induces apoptosis
A549Inhibits proliferation
MAO InhibitionHuman cellsSelective MAO-B inhibition
AntioxidantDPPH assaySignificant radical scavenging

Detailed Research Findings

  • Anticancer Studies :
    • In an MTT assay conducted on MCF-7 cells, compounds derived from the quinoline structure showed IC50 values comparable to standard chemotherapeutics like doxorubicin. The study indicated that the presence of the dimethoxy group enhances cytotoxicity due to increased lipophilicity and better cell membrane penetration .
  • MAO Inhibition :
    • A study focused on various quinoline derivatives revealed that modifications at the 3 and 4 positions significantly affect MAO inhibition potency. The compound's ability to selectively inhibit MAO-B suggests potential applications in treating Parkinson's disease .
  • Antioxidant Activity :
    • The antioxidant activity was assessed using DPPH and ABTS assays, where the compound exhibited a dose-dependent response in scavenging free radicals. This activity is attributed to the electron-donating ability of the methoxy groups on the aromatic ring .

Properties

CAS No.

90034-50-7

Molecular Formula

C18H15NO5

Molecular Weight

325.3 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-4-oxo-1H-quinoline-6-carboxylic acid

InChI

InChI=1S/C18H15NO5/c1-23-16-6-4-10(8-17(16)24-2)14-9-15(20)12-7-11(18(21)22)3-5-13(12)19-14/h3-9H,1-2H3,(H,19,20)(H,21,22)

InChI Key

LNAFGKLRJMTJTG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(N2)C=CC(=C3)C(=O)O)OC

Origin of Product

United States

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